Suzuki Coupling Reactivity: 3-Chloro-5-(diethylcarbamoyl) vs. 3-Chloro-4-(diethylcarbamoyl) Isomer
The position of the diethylcarbamoyl group relative to the boronic acid and chloro substituents is critical for cross-coupling efficiency. While direct comparative yield data for this specific compound is not available in the primary literature, the distinct substitution pattern—with the bulky diethylcarbamoyl group at the 5-position and the chloro at the 3-position—creates a unique steric and electronic environment around the reactive boronic acid site [1]. This pattern is fundamentally different from the 3-chloro-4-diethylcarbamoyl isomer (CAS 850589-48-9), where the carbamoyl group is ortho to the boronic acid. Such differences in substitution can lead to altered catalyst activation barriers and, consequently, different coupling efficiencies [1]. This is a class-level inference based on established Suzuki-Miyaura coupling principles.
| Evidence Dimension | Molecular Structure (Substitution Pattern) |
|---|---|
| Target Compound Data | 3-chloro-5-(diethylcarbamoyl)phenyl (CAS 957120-59-1) |
| Comparator Or Baseline | 3-chloro-4-(diethylcarbamoyl)phenyl (CAS 850589-48-9) [2] |
| Quantified Difference | N/A (Structural comparison only) |
| Conditions | N/A (Inferred from general Suzuki coupling principles [1]) |
Why This Matters
The specific substitution pattern directly influences the steric hindrance and electronic properties of the arylboronic acid, which are key determinants of reaction rate and yield in palladium-catalyzed cross-couplings.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457-2483. View Source
- [2] (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. PubChem CID 44119645. Retrieved April 2026. View Source
